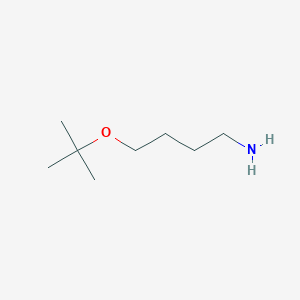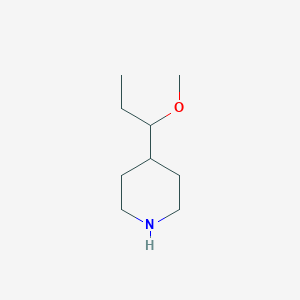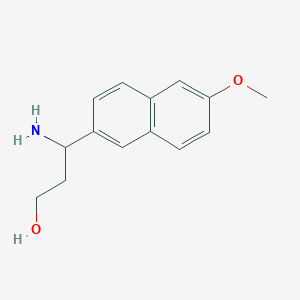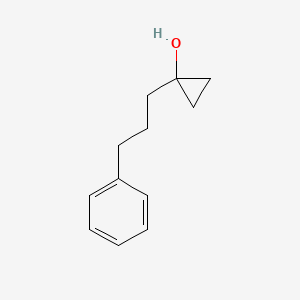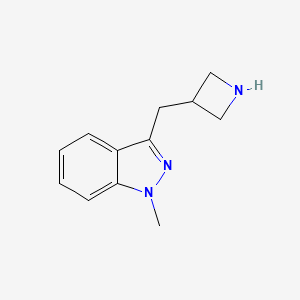
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is a heterocyclic compound that features both an azetidine ring and an indazole ring Azetidine is a four-membered nitrogen-containing ring, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole can be achieved through various synthetic routes. One common method involves the use of aza-Michael addition reactions. For instance, the starting material, N-Boc-azetidin-3-ylidene acetate, can be obtained from N-Boc-azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and indazole moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminoazetidines: These compounds share the azetidine ring and have been studied for their potential as triple reuptake inhibitors.
2-Azetidinones: Known for their use in β-lactam antibiotics, these compounds also contain a four-membered nitrogen ring.
Uniqueness
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is unique due to the combination of the azetidine and indazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(azetidin-3-ylmethyl)-1-methylindazole |
InChI |
InChI=1S/C12H15N3/c1-15-12-5-3-2-4-10(12)11(14-15)6-9-7-13-8-9/h2-5,9,13H,6-8H2,1H3 |
InChI Key |
VQOYOUPSDBWFQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CC3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


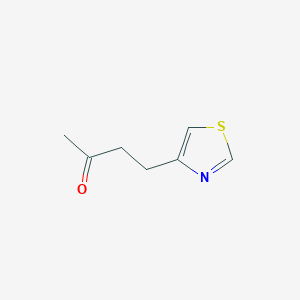
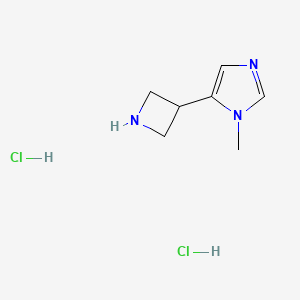
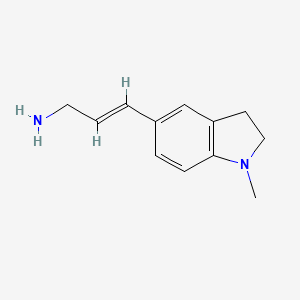
![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)
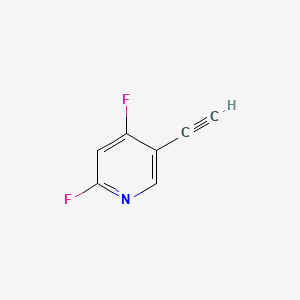
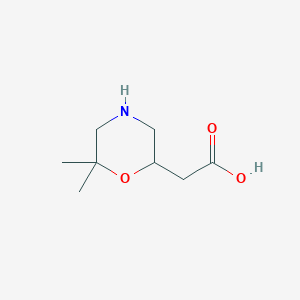
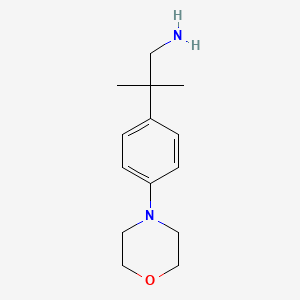
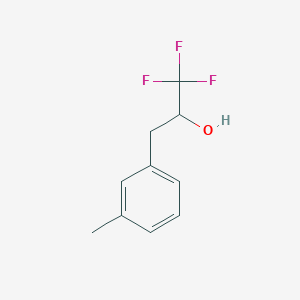

![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
